molecular formula C19H19N3O3S B11380034 2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11380034
M. Wt: 369.4 g/mol
InChI Key: CQOGXRWKKAIKDQ-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the following steps:

    Preparation of 2,6-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,6-dimethylphenoxyacetic acid: This involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 3-(4-methoxyphenyl)-1,2,4-thiadiazole: This can be prepared by the reaction of 4-methoxybenzoic acid hydrazide with thionyl chloride followed by cyclization with sulfur.

    Coupling Reaction: The final step involves the coupling of 2,6-dimethylphenoxyacetic acid with 3-(4-methoxyphenyl)-1,2,4-thiadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-(2,6-dimethylphenoxy)-N-[3-(4-ethylphenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-(2,6-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Uniqueness

2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of both methoxy and thiadiazole groups, which confer specific chemical and biological properties. The methoxy group can enhance the compound’s solubility and bioavailability, while the thiadiazole ring can contribute to its biological activity.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H19N3O3S/c1-12-5-4-6-13(2)17(12)25-11-16(23)20-19-21-18(22-26-19)14-7-9-15(24-3)10-8-14/h4-10H,11H2,1-3H3,(H,20,21,22,23)

InChI Key

CQOGXRWKKAIKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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